

An In-depth Technical Guide to the Spectroscopic Data of Methyl Dichlorophosphate

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Compound of Interest

Compound Name: *Methyl dichlorophosphate*

Cat. No.: *B1584980*

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for **methyl dichlorophosphate** (CAS No. 677-24-7), a key intermediate in the synthesis of various organophosphorus compounds.^{[1][2]} The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Chemical Structure and Properties

- Molecular Formula: $\text{CH}_3\text{Cl}_2\text{O}_2\text{P}$ ^[3]
- Molecular Weight: 148.91 g/mol ^[3]
- Synonyms: Methyl phosphorodichloridate, Phosphorodichloridic acid, methyl ester^{[3][4]}
- Appearance: Colorless liquid^[5]

Spectroscopic Data

The following sections present the available spectroscopic data for **methyl dichlorophosphate** in a structured format.

NMR spectroscopy is a powerful technique for elucidating the structure of **methyl dichlorophosphate** by providing information about the hydrogen, carbon, and phosphorus nuclei.

Table 1: NMR Spectroscopic Data for **Methyl Dichlorophosphate**

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Notes
^1H	Data not available	Spectrum available in SpectraBase.[3]		
^{13}C	Data not available	Spectrum available in SpectraBase.[3]		
^{31}P	Data not available	Spectrum available in SpectraBase.[3]		

Note: Specific chemical shift and coupling constant values were not available in the searched literature. Researchers should refer to the spectral databases for direct analysis.

IR spectroscopy identifies the functional groups present in **methyl dichlorophosphate** by measuring the absorption of infrared radiation.

Table 2: IR Spectroscopic Data for **Methyl Dichlorophosphate**

Wavenumber (cm ⁻¹)	Assignment	Intensity	Source
Various	P=O stretch	Strong	[6]
Various	P-O-C stretch	Strong	
Various	C-H stretch	Medium	
Various	P-Cl stretch	Strong	

Note: The NIST WebBook provides access to the condensed and gas-phase IR spectra.[4][7] Spectra are also available on SpectraBase.[3] A characteristic peak for the P=O stretching vibration is expected around 1282 cm⁻¹.[6]

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and aiding in structure elucidation.

Table 3: Mass Spectrometry Data for **Methyl Dichlorophosphate**

m/z	Relative Intensity (%)	Assignment
148	[M] ⁺ (corresponding to CH ₃ ³⁵ Cl ₂ O ₂ P)	
150	[M+2] ⁺ (isotope peak for one ³⁷ Cl)	
152	[M+4] ⁺ (isotope peak for two ³⁷ Cl)	
113	[M - Cl] ⁺	
99	[PO ₂ Cl ₂] ⁻	
79	[PO ₃] ⁻	
63	[PO ₂] ⁻	

Note: The data presented are expected fragmentation patterns. The mass spectrum (electron ionization) is available in the NIST Chemistry WebBook.[8][9] GC-MS data is also noted in

PubChem.[\[3\]](#)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **methyl dichlorophosphate**.

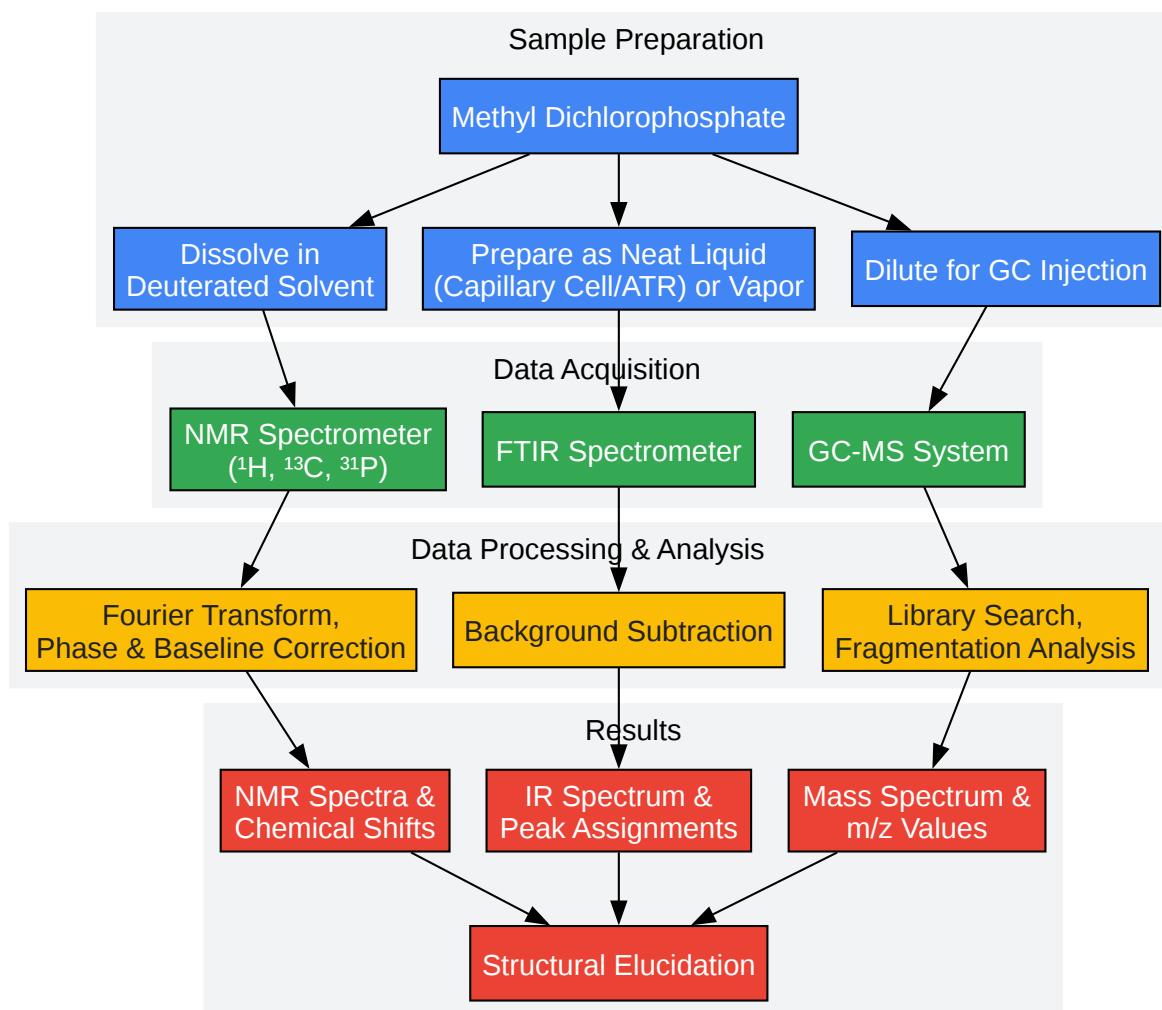
- Sample Preparation: A solution of **methyl dichlorophosphate** is prepared by dissolving a small amount of the compound in a suitable deuterated solvent (e.g., CDCl_3). A concentration of 5-25 mg/0.5 mL is typical for ^1H NMR.
- Instrumentation: A standard NMR spectrometer, such as a Varian A-60D for ^1H NMR, is used.
[\[3\]](#)
- Data Acquisition:
 - ^1H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width is set to cover the expected chemical shift range for organic compounds.
 - ^{13}C NMR: Due to the low natural abundance of ^{13}C , a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum.
 - ^{31}P NMR: A phosphorus-specific probe is used. The spectrum is referenced to an external standard, such as 85% H_3PO_4 .[\[10\]](#)
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied.
- Sample Preparation:
 - FTIR (Capillary Cell): A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. A capillary cell with a path length of 0.015 mm can be used.[\[3\]](#)
 - ATR-IR: A small amount of the sample is placed directly on the ATR crystal.

- Vapor Phase IR: The sample is heated to produce a vapor, which is then introduced into a gas cell.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample spectrum is then recorded, and the background is automatically subtracted.
- Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is plotted.
- Sample Introduction: For a volatile compound like **methyl dichlorophosphate**, Gas Chromatography (GC) is an ideal method for sample introduction (GC-MS).[3] The sample is injected into the GC, where it is vaporized and separated from any impurities.
- Ionization: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **methyl dichlorophosphate**.

Workflow for Spectroscopic Analysis of Methyl Dichlorophosphate

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Caption: General workflow for the spectroscopic analysis of **methyl dichlorophosphate**.

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